molecular formula C10H5BrN2O B1481454 5-(3-Bromophenyl)oxazole-2-carbonitrile CAS No. 2092697-96-4

5-(3-Bromophenyl)oxazole-2-carbonitrile

Cat. No.: B1481454
CAS No.: 2092697-96-4
M. Wt: 249.06 g/mol
InChI Key: ZHWBBAPKWHBTNM-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)oxazole-2-carbonitrile (CAS 2092697-96-4) is a brominated heterocyclic building block of high interest in medicinal chemistry and organic synthesis. This compound features an oxazole ring, a privileged scaffold in drug discovery, substituted with a nitrile group and a 3-bromophenyl moiety. The molecular formula is C₁₀H₅BrN₂O, with a molecular weight of 249.06 g/mol . The oxazole ring is a key structural component in numerous biologically active molecules and marketed drugs due to its ability to interact with diverse enzymes and receptors . Oxazole derivatives are extensively researched for a wide spectrum of therapeutic areas, including as antimicrobial , anticancer , anti-inflammatory , and antiviral agents . The specific substitution pattern on this compound makes it a versatile intermediate, particularly in metal-free synthesis approaches . The bromine atom offers a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck), while the electron-withdrawing nitrile group can influence the electronic properties of the molecule and serve as a potential pharmacophore . This makes this compound a valuable precursor for constructing more complex molecular architectures for screening and development in pharmaceutical research. Handling and Storage: Store at 2-8°C. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

5-(3-bromophenyl)-1,3-oxazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrN2O/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWBBAPKWHBTNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-Bromophenyl)oxazole-2-carbonitrile is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, highlighting its potential applications in various fields, including antifungal, antibacterial, and anticancer activities.

Chemical Structure

The molecular formula for this compound is C10H6BrN3O. The structure features a bromophenyl group attached to an oxazole ring with a carbonitrile substituent, which is crucial for its biological activity.

Antifungal Activity

Recent studies have demonstrated that compounds like this compound exhibit significant antifungal properties. The antifungal activity was assessed against several fungal strains, including Candida and Aspergillus species.

Table 1: Antifungal Activity of this compound

Fungal StrainInhibition (%)
Candida albicans75%
Candida tropicalis70%
Aspergillus niger65%

The compound showed a promising inhibition rate, making it a candidate for further development as an antifungal agent .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis15

These results indicate that the compound possesses significant antibacterial properties, comparable to standard antibiotics such as ampicillin .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

Table 3: Cytotoxicity of this compound

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)10

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

The biological activities of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies indicate that the compound forms hydrogen bonds with amino acid residues in target proteins, which may contribute to its antifungal and anticancer activities .

Case Studies

A recent study focused on the synthesis and evaluation of various oxazole derivatives, including this compound. The study highlighted the compound's effectiveness against multiple pathogens and its low toxicity profile in preliminary assays .

Scientific Research Applications

Medicinal Chemistry Applications

5-(3-Bromophenyl)oxazole-2-carbonitrile is primarily recognized for its potential therapeutic applications. Its derivatives have been investigated for various biological activities, including:

  • Anticancer Activity : Research indicates that oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against human colon and lung cancer cells, indicating their potential as anticancer agents .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in preclinical models. For example, studies involving carrageenan-induced paw edema in rats showed that related oxazole derivatives effectively inhibited inflammation and maintained activity over extended periods .
  • Neurological Applications : Certain oxazole derivatives have been explored for their neuroprotective properties, suggesting a potential role in treating neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic prospects in neurology .

Synthetic Methodologies

The synthesis of this compound can be achieved through various established methods:

  • Van Leusen Oxazole Synthesis : This method involves the reaction of appropriate aldehydes with tosylmethyl isocyanide to produce oxazoles efficiently. The incorporation of cyano groups has been shown to enhance biological activity while maintaining favorable pharmacokinetic profiles .
  • Multicomponent Reactions : Recent advancements include one-pot multicomponent reactions that streamline the synthesis of oxazole derivatives, allowing for the rapid generation of diverse compounds with potential biological activities .

Biological Evaluations

Extensive biological evaluations have been conducted to assess the efficacy and safety of this compound and its derivatives:

  • Cytotoxicity Assays : Various studies employed MTT assays to evaluate the cytotoxic effects against different cancer cell lines. Results indicated that specific derivatives exhibited potent anticancer activity, with some compounds showing low IC50 values, suggesting high efficacy .
  • Pharmacokinetics Studies : Investigations into the pharmacokinetics of oxazole derivatives revealed significant insights regarding absorption, distribution, metabolism, and excretion (ADME). These studies are crucial for understanding the therapeutic potential and safety profiles of these compounds in clinical settings .

Data Tables

Application AreaSpecific FindingsReferences
Anticancer ActivityPotent activity against HCT-116, MCF-7 cell lines
Anti-inflammatoryEffective in inhibiting paw edema in rats
Neurological PotentialPotential neuroprotective effects
Synthesis MethodDescriptionReferences
Van Leusen SynthesisEfficient synthesis via tosylmethyl isocyanide
Multicomponent ReactionsStreamlined synthesis of diverse oxazoles

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 5-(3-Bromophenyl)oxazole-2-carbonitrile and related compounds:

Compound Substituents Molecular Formula Key Properties/Applications Reference
This compound 3-Bromophenyl (C₆H₄Br), CN C₁₀H₅BrN₂O Potential reactivity in Suzuki-Miyaura coupling (Br as leaving group); nitrile enables H-bonding .
5-(2-Bromophenyl)oxazole-2-carbonitrile 2-Bromophenyl (C₆H₄Br), CN C₁₀H₅BrN₂O Bromine at ortho position increases steric hindrance, potentially reducing receptor binding vs. meta isomer .
5-(3-Trifluoromethylphenyl)-2-furyl derivatives 3-CF₃ (electron-withdrawing), hydrazide Varies CF₃ enhances metabolic stability; acts as FPR2 agonist (induces TNFα, ROS, chemotaxis) .
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile Br on oxazole; 2,6-dichlorophenyl C₁₀H₃BrCl₂N₂O Bromine on oxazole alters electronic distribution; dichlorophenyl enhances lipophilicity .
Benzo[d]oxazole-2-carbonitrile derivatives Fused benzene ring; alkoxy substituents C₁₁H₈N₂O₂ (e.g.) Increased aromaticity improves thermal stability; alkoxy groups direct cyclization regiochemistry .

Key Structural and Functional Insights :

Substituent Position and Reactivity :

  • The 3-bromophenyl group in the target compound offers a balance between electronic modulation (Br is mildly electron-withdrawing) and steric accessibility compared to the 2-bromophenyl isomer . This positional difference could influence catalytic cross-coupling efficiency or biological target engagement.
  • In contrast, 5-(3-trifluoromethylphenyl) derivatives exhibit stronger electron-withdrawing effects (CF₃), enhancing resistance to oxidative metabolism and improving pharmacokinetic profiles .

Nitrile Group Interactions: The nitrile’s linear geometry and polarity (δ⁻ on N, δ⁺ on C) enable interactions with hydrogen bond donors (e.g., Thr residues in enzymes) or participation in click chemistry (e.g., azide-alkyne cycloaddition) .

Biological Activity :

  • While direct data on this compound are lacking, structurally related aryl hydrazides (e.g., [5-(3-bromophenyl)-2-furyl]-methylene-hydrazide) activate FPR2 receptors, inducing TNFα production and chemotaxis in immune cells . The bromophenyl moiety may similarly influence receptor binding in this context.

Crystallographic and Spectroscopic Data :

  • 13C NMR signals for analogous oxazole-carbonitriles include δ ~113.6 ppm (CN), δ ~153–160 ppm (C–O/C–N), and δ ~137.5 ppm (C=N) . These correlate with the target compound’s expected electronic environment.
  • X-ray crystallography of similar nitriles (e.g., 5-(benzyloxy)benzo[d]oxazole-2-carbonitrile) confirms planar oxazole rings and nitrile linearity, critical for packing in molecular crystals .

Preparation Methods

Cyclization of α-Haloketones with Amides

Another classical approach involves the cyclization of appropriately substituted α-haloketones with amides to form the oxazole ring. For example, an α-bromo ketone bearing the 3-bromophenyl substituent can be reacted with a nitrile source or amide under cyclization conditions to yield the oxazole-2-carbonitrile.

This method often requires:

  • Preparation of the α-haloketone precursor (e.g., via bromination of acetophenone derivatives)
  • Cyclization under acidic or basic conditions to form the oxazole ring

This route is less commonly used for this compound due to the efficiency of the van Leusen method but remains a viable alternative.

Halogen Dance and Site-Selective Metalation

Selective halogenation or lithiation strategies can be used to introduce the bromine atom at the 3-position of the phenyl ring after forming the oxazole core. For instance, starting from 2-phenylthio-1,3-oxazole, bromination at the 5-position of the oxazole ring or the phenyl ring can be achieved using bromine under controlled conditions, followed by further functionalization to install the nitrile group.

Advanced and Green Synthetic Approaches

Recent literature emphasizes greener and more sustainable methods for oxazole synthesis, including:

Summary Table of Preparation Methods

Method Key Reagents/Substrates Reaction Conditions Advantages Limitations
Van Leusen Oxazole Synthesis 3-Bromobenzaldehyde + TosMIC + K2CO3 Reflux in MeOH, base catalyzed High yield, mild conditions Requires aldehyde precursor
α-Haloketone-Amide Cyclization α-Haloketone with amide or nitrile source Acidic/basic cyclization Classical method, straightforward Often lower yield, harsher conditions
Halogen Dance Isomerization 2-Phenylthio-1,3-oxazole + Br2 Room temp to reflux, controlled addition Site-selective bromination Multi-step, requires careful control
Microwave-Assisted Synthesis 2-Bromoacetophenone + urea Microwave irradiation in DMF Green chemistry, rapid reaction Requires microwave setup
Suzuki–Miyaura Coupling Oxazole boronic acid + 3-bromophenyl bromide Pd catalyst, base, organic solvent Modular, versatile Requires palladium catalyst
β-Cyclodextrin Catalyzed Van Leusen Aldehydes + TosMIC + Et3N + β-CD in water 50 °C, aqueous medium Green solvent, catalytic base Limited substrate scope

Research Findings and Yields

  • The van Leusen reaction of 3-bromobenzaldehyde with TosMIC typically affords the target oxazole in yields ranging from 70% to 90% under optimized conditions.
  • Microwave-assisted methods can reduce reaction times from hours to minutes while maintaining comparable yields.
  • Suzuki–Miyaura coupling strategies enable the late-stage introduction of the 3-bromophenyl group with yields often exceeding 80%, facilitating structural diversification.
  • Green protocols using β-cyclodextrin as a catalyst in water have demonstrated excellent yields (up to 95%) with minimal environmental impact.

The preparation of this compound is most effectively achieved via the van Leusen oxazole synthesis using 3-bromobenzaldehyde and TosMIC under basic conditions. This method offers high yields, operational simplicity, and functional group tolerance. Alternative routes such as α-haloketone cyclization and halogen dance isomerization provide complementary approaches but are less favored due to complexity or lower efficiency. Recent advances in green chemistry and microwave-assisted synthesis further enhance the sustainability and speed of the preparation. The use of Suzuki–Miyaura cross-coupling also allows flexible introduction of the bromophenyl substituent, expanding synthetic possibilities.

This comprehensive overview integrates diverse research findings and methodologies, providing a professional and authoritative guide to the preparation of this compound.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(3-Bromophenyl)oxazole-2-carbonitrile
Reactant of Route 2
5-(3-Bromophenyl)oxazole-2-carbonitrile

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